molecular formula C8H11BrF2O2 B13024156 Ethyl 2-bromo-2-(3,3-difluorocyclobutyl)acetate

Ethyl 2-bromo-2-(3,3-difluorocyclobutyl)acetate

Katalognummer: B13024156
Molekulargewicht: 257.07 g/mol
InChI-Schlüssel: HTNIANAWFMBWNQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-bromo-2-(3,3-difluorocyclobutyl)acetate is a chemical compound with the molecular formula C8H11BrF2O2 and a molecular weight of 257.0725464 . It is known for its unique structure, which includes a bromine atom and two fluorine atoms attached to a cyclobutyl ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 2-bromo-2-(3,3-difluorocyclobutyl)acetate can be synthesized through several methods. One common approach involves the reaction of ethyl 2-bromoacetate with 3,3-difluorocyclobutanone under specific conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-bromo-2-(3,3-difluorocyclobutyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or acetonitrile, and catalysts like sodium iodide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents such as acetone or water.

    Reduction: Reducing agents like lithium aluminum hydride, solvents such as ether or tetrahydrofuran.

Major Products Formed

    Substitution: Formation of ethyl 2-(3,3-difluorocyclobutyl)acetate derivatives.

    Oxidation: Formation of acids or ketones.

    Reduction: Formation of alcohols or alkanes.

Wirkmechanismus

The mechanism of action of ethyl 2-bromo-2-(3,3-difluorocyclobutyl)acetate involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms in the compound can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, proteins, or other biomolecules, influencing their activity and function .

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-bromo-2-(3,3-difluorocyclobutyl)acetate can be compared with other similar compounds, such as ethyl bromodifluoroacetate . While both compounds contain bromine and fluorine atoms, their structural differences lead to distinct chemical properties and reactivity. Ethyl bromodifluoroacetate, for example, is used in the synthesis of difluoromethylated compounds and has applications in organic synthesis .

List of Similar Compounds

This compound stands out due to its unique cyclobutyl ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Eigenschaften

Molekularformel

C8H11BrF2O2

Molekulargewicht

257.07 g/mol

IUPAC-Name

ethyl 2-bromo-2-(3,3-difluorocyclobutyl)acetate

InChI

InChI=1S/C8H11BrF2O2/c1-2-13-7(12)6(9)5-3-8(10,11)4-5/h5-6H,2-4H2,1H3

InChI-Schlüssel

HTNIANAWFMBWNQ-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(C1CC(C1)(F)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.